4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide
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Overview
Description
4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide is an organic compound with the molecular formula C11H15NO5S It is a derivative of benzoic acid and contains both methoxy and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Amidation: The final step involves the conversion of the carboxylic acid group to an amide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3-(propan-2-ylsulfamoyl)benzamide.
Reduction: Formation of 4-methoxy-3-(propan-2-ylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-(Propan-2-ylsulfamoyl)benzoic Acid: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-3-(methylsulfamoyl)benzamide: Contains a methyl group instead of an isopropyl group, leading to different chemical properties.
Properties
IUPAC Name |
4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)13-18(15,16)10-6-8(11(12)14)4-5-9(10)17-3/h4-7,13H,1-3H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLZNZOAFJOYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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